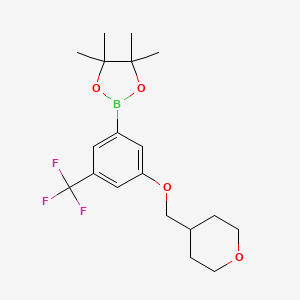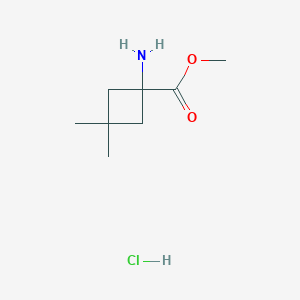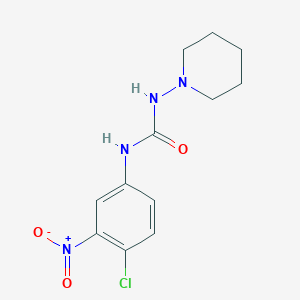
3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester is a boronic acid derivative widely used in organic synthesis. This compound features a trifluoromethyl group, a tetrahydropyran ring, and a boronic acid ester, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of 4-hydroxybutanal.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Boronic Acid Ester Formation: The final step involves the reaction of the trifluoromethylated phenol with pinacol borane under palladium-catalyzed conditions to form the boronic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the boronic ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Phenolic Derivatives: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenylboronic Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are important in cancer research.
Medicine
The compound’s ability to form stable complexes with diols makes it useful in the development of sensors for glucose monitoring, which is vital for diabetes management.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester exerts its effects involves the formation of boronate complexes with diols. This interaction is crucial in its role as a reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and tetrahydropyran groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but without the trifluoromethyl group, affecting its reactivity and stability.
3-(Tetrahydro-2H-pyran-4-ylmethoxy)phenylboronic Acid: Similar but without the trifluoromethyl group, impacting its electronic properties.
Uniqueness
The presence of the trifluoromethyl group in 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. The tetrahydropyran ring adds steric bulk, influencing the compound’s overall reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)15-9-14(19(21,22)23)10-16(11-15)25-12-13-5-7-24-8-6-13/h9-11,13H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAQVFYXLSPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)





![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
